1-(4-Fluorophenyl)cyclobutanecarboxylic acid
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Overview
Description
1-(4-Fluorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H11FO2. It is characterized by a cyclobutane ring substituted with a 4-fluorophenyl group and a carboxylic acid group. This compound is a solid with a white to yellowish color and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction.
Substitution Reaction:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is used in biochemical studies to understand the interactions of fluorinated aromatic compounds with biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Fluorophenyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different chemical and physical properties.
1-(4-Chlorophenyl)cyclobutanecarboxylic acid: The substitution of fluorine with chlorine results in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRUUSGLTWPTQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588105 |
Source
|
Record name | 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-46-9 |
Source
|
Record name | 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 151157-46-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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